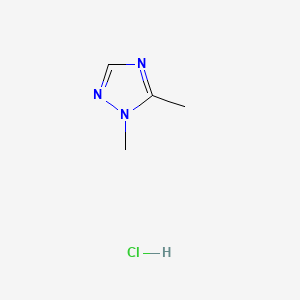
1,5-dimethyl-1H-1,2,4-triazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles . The reaction conditions are generally mild, and the process can be carried out in the presence of catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis routes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high efficiency and consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-1H-1,2,4-triazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles with different functional groups .
Aplicaciones Científicas De Investigación
1,5-Dimethyl-1H-1,2,4-triazole hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,5-dimethyl-1H-1,2,4-triazole hydrochloride include other 1,2,4-triazoles such as:
- 1,2,4-Triazole-3-carboxylates
- 1,3,5-Trisubstituted 1,2,4-triazoles
- 2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications compared to other similar compounds .
Propiedades
IUPAC Name |
1,5-dimethyl-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-4-5-3-6-7(4)2;/h3H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSQZBVCGMBILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NN1C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine hydrochloride](/img/structure/B6610553.png)
![5-bromospiro[2.4]heptane](/img/structure/B6610560.png)

amine hydrochloride](/img/structure/B6610580.png)
![2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde](/img/structure/B6610589.png)
![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610594.png)

![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)



